molecular formula C7H7Cl2N3 B14089816 N'-amino-3,4-dichlorobenzenecarboximidamide

N'-amino-3,4-dichlorobenzenecarboximidamide

Cat. No.: B14089816
M. Wt: 204.05 g/mol
InChI Key: SBTQMGGODASKEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-amino-3,4-dichlorobenzenecarboximidamide is a chemical compound with the molecular formula C7H6Cl2N4 and a molecular weight of 204.06 g/mol . It is also known by its IUPAC name, 3,4-dichlorobenzenecarboximidohydrazide . This compound is characterized by the presence of two chlorine atoms attached to a benzene ring, along with an amino group and a carboximidamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-amino-3,4-dichlorobenzenecarboximidamide can be synthesized through various methods. One common method involves the reaction of 3,4-dichlorobenzonitrile with hydroxylamine hydrochloride. Another method includes the reaction of 3,4-dichlorobenzonitrile with ammonium carbonate. These reactions typically require specific conditions such as controlled temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of N’-amino-3,4-dichlorobenzenecarboximidamide often involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, with careful monitoring of reaction conditions to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

N’-amino-3,4-dichlorobenzenecarboximidamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert it into other derivatives.

    Substitution: The chlorine atoms in the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different chlorinated derivatives, while substitution reactions can produce a variety of functionalized benzene compounds.

Scientific Research Applications

N’-amino-3,4-dichlorobenzenecarboximidamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-amino-3,4-dichlorobenzenecarboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichlorobenzonitrile: A precursor in the synthesis of N’-amino-3,4-dichlorobenzenecarboximidamide.

    3,4-Dichlorobenzamide: Another related compound with similar structural features.

Uniqueness

N’-amino-3,4-dichlorobenzenecarboximidamide is unique due to its specific functional groups and the presence of both amino and carboximidamide groups. This combination of features gives it distinct chemical properties and reactivity compared to similar compounds.

Properties

IUPAC Name

N'-amino-3,4-dichlorobenzenecarboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N3/c8-5-2-1-4(3-6(5)9)7(10)12-11/h1-3H,11H2,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBTQMGGODASKEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=NN)N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.